molecular formula C9H12N6O2 B2807367 3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine CAS No. 2054953-28-3

3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine

Cat. No. B2807367
CAS RN: 2054953-28-3
M. Wt: 236.235
InChI Key: KWXOEMZALNKNMZ-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine” is a nitrogen-rich compound, which suggests it could have applications in fields like materials science or pharmaceuticals . Nitrogen-rich compounds are often studied for their potential as energetic materials .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a propan-1-amine backbone with a pyrazole ring attached at the third carbon. Another pyrazole ring is attached at the fourth nitrogen of the first pyrazole ring, and this second ring carries a nitro group at the fourth position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As a nitrogen-rich compound, it might be expected to have a relatively high density and possibly high thermal stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications in materials science, pharmaceuticals, or other fields could also be explored .

properties

IUPAC Name

3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c10-2-1-3-13-6-8(4-11-13)14-7-9(5-12-14)15(16)17/h4-7H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXOEMZALNKNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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